molecular formula C7H7ClO3 B1271609 Methyl 2-(chloromethyl)-3-furoate CAS No. 53020-07-8

Methyl 2-(chloromethyl)-3-furoate

Cat. No. B1271609
CAS RN: 53020-07-8
M. Wt: 174.58 g/mol
InChI Key: GAZIBZAQRRDIMQ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-3-furoate is a chemical compound that is part of the furoate ester family. It is characterized by the presence of a chloromethyl group attached to a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals, as it can serve as an intermediate in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of related furoate compounds has been explored through various methods. For instance, the stereoselective synthesis of (2Z)-2-(chloromethyl)alk-2-enoates, which are structurally similar to methyl 2-(chloromethyl)-3-furoate, can be efficiently achieved from Baylis–Hillman adducts by treatment with iron(III) or indium(III) chloride at room temperature, yielding high product yields and short reaction times . Additionally, the synthesis of methyl 5-acetyl-2-furoate involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, starting from ethyl 2-furoate through chloroethylation, substitution, and methanolysis steps . These methods demonstrate the versatility and efficiency of synthesizing furoate derivatives.

Molecular Structure Analysis

The molecular structure of methyl 2-(chloromethyl)-3-furoate includes a furan ring, which is known for its aromaticity and reactivity due to the oxygen heteroatom. The chloromethyl group attached to the furan ring is a functional group that can undergo various chemical reactions, making the compound a valuable synthetic intermediate. The presence of the ester group also influences the compound's reactivity and solubility.

Chemical Reactions Analysis

Furoate esters can participate in a variety of chemical reactions. For example, methyl 5-methyl-2-furoate can be synthesized by reacting methyl 5-(chloromethyl)-2-furoate with zinc dust in acetic acid, indicating the reactivity of the chloromethyl group in reduction reactions . Similarly, the synthesis of 5-substituted 3-furoates involves chloromethylation followed by a Friedel–Crafts reaction, showcasing the electrophilic aromatic substitution capabilities of these compounds . The ability to undergo cross-coupling reactions is also demonstrated in the synthesis of 3-methylthio-substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(chloromethyl)-3-furoate and related compounds are influenced by their molecular structure. For instance, the boiling points of these compounds are indicative of their volatility, and the presence of the chloromethyl group can affect their density and refractive index. The solubility of these compounds in organic solvents like ether and their reactivity with zinc dust suggest that they have polar characteristics and can participate in redox reactions . The ester functional group also contributes to the compound's odor and boiling point.

Scientific Research Applications

  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
    • Method : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
    • Results : The reaction rate is very low and unsuitable for practical chemical processes. Lewis acids such as zinc chloride, stannic chloride, aluminum chloride, and boron trifluoride are excellent catalysts for this reaction .
  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones

    • Field : Medicinal Chemistry
    • Application : 2-chloromethyl-4(3H)-quinazolinones are important intermediates in the synthesis of various biologically active compounds .
    • Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
    • Results : Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .
  • Production of Methyl Chloride

    • Field : Industrial Chemistry
    • Application : Methyl chloride, also known as chloromethane, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
    • Method : Methyl chloride is produced by reacting methanol with hydrogen chloride .
    • Results : Methyl chloride is used in a variety of applications, including the production of silicones, agricultural chemicals, and butyl rubber .
  • Chloromethylation Reaction

    • Field : Organic Chemistry
    • Application : The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . Compounds with this group are a subclass of the organochlorines .
    • Method : The way of introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction .
    • Results : The chloromethyl group is a key intermediate in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
  • Production of Silicones

    • Field : Industrial Chemistry
    • Application : Methyl chloride is a crucial reagent in the production of silicones . Silicones are widely used in many products, including adhesives, sealants, lubricants, medicine, cooking utensils, and thermal and electrical insulation .
    • Method : Silicones are typically produced by reacting silicon with methyl chloride .
    • Results : The reaction produces various types of silicones, depending on the specific conditions and reactants used .
  • Production of Agricultural Chemicals

    • Field : Agricultural Chemistry
    • Application : Methyl chloride is used in the production of certain agricultural chemicals . These chemicals are used to control pests and enhance crop yields .
    • Method : The specific methods of production vary depending on the particular agricultural chemical being produced .
    • Results : The use of these agricultural chemicals can lead to increased crop yields and improved food security .

Safety And Hazards

Chloromethyl compounds can pose various safety hazards. For instance, Chloromethyl methyl ether is very toxic by inhalation and may be toxic by ingestion or skin absorption . It’s also a carcinogen and irritant .

Future Directions

The future directions in the research and application of chloromethyl compounds could involve the development of novel catalytic methods for transformations , and the exploration of the properties of chemical shifts in carbon 1s energies as a well-defined basis for characterizing substituents .

properties

IUPAC Name

methyl 2-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIBZAQRRDIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365933
Record name methyl 2-(chloromethyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-3-furoate

CAS RN

53020-07-8
Record name methyl 2-(chloromethyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Valenta, P Maloň, M Janda… - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
… Chloromethylation of compound IX gave methyl 5-methyl-2-chloromethyl-3-furoate (X) in 54% yield. This result is considered as characteristic of the furane series where the presence of …
Number of citations: 3 cccc.uochb.cas.cz
MS Yahodkina-Yakovenko, AV Bol'but… - Heterocyclic …, 2018 - degruyter.com
Methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-…
Number of citations: 1 www.degruyter.com
AV Bol'but, MV Vovk - researchgate.net
Methyl 2-[(cyanophenoxy) methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in DMF …
Number of citations: 0 www.researchgate.net

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